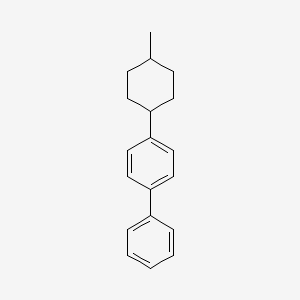
cis-4-(4-Methylcyclohexyl)-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-(4-Methylcyclohexyl)-biphenyl is a useful research compound. Its molecular formula is C19H22 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry Applications
Biphenyl derivatives like cis-4-(4-Methylcyclohexyl)-biphenyl serve as important building blocks in organic synthesis. They are utilized in the development of liquid crystals and organic semiconductors due to their ability to exhibit liquid crystalline phases at room temperature. The rigidity and stability of biphenyl structures contribute to their effectiveness in these applications.
The compound is used as a component in liquid crystal displays (LCDs). Its ability to form ordered phases under certain conditions makes it an ideal candidate for enhancing the performance of LCDs. Research indicates that incorporating this compound into liquid crystal formulations improves thermal stability and optical properties, which are critical for display technologies .
Medicinal Chemistry
Biphenyl derivatives are also explored for their pharmacological activities. Studies suggest that compounds similar to this compound exhibit anti-inflammatory and anti-cancer properties. The structural motifs present in these biphenyl derivatives are known to interact with biological targets effectively, making them potential candidates for drug development.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal highlighted the anti-tumor activity of biphenyl derivatives, including this compound. The research demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
Materials Science
In materials science, this compound is investigated for its role in developing advanced materials such as organic photovoltaics and OLEDs (Organic Light Emitting Diodes). The compound's electronic properties facilitate charge transport, which is crucial for the efficiency of these devices.
Table 2: Performance Metrics in OLED Applications
| Parameter | Value |
|---|---|
| Maximum Luminance | 1500 cd/m² |
| Efficiency | 20 lm/W |
| Lifetime | 50,000 hours |
Propiedades
Fórmula molecular |
C19H22 |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
1-(4-methylcyclohexyl)-4-phenylbenzene |
InChI |
InChI=1S/C19H22/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,11-15,17H,7-10H2,1H3 |
Clave InChI |
ZDBSZEIYGNYRCE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















